![molecular formula C25H26N4O4 B14804782 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide](/img/structure/B14804782.png)
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide is an organic compound with a complex structure that includes a pyrene moiety and an azido-functionalized polyethylene glycol (PEG) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide typically involves multiple steps:
Formation of the Azido-PEG Chain: The azido-PEG chain can be synthesized by reacting azidoethanol with ethylene oxide under basic conditions to form 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Coupling with Pyrene-1-carboxylic Acid: The azido-PEG chain is then coupled with pyrene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide can undergo various chemical reactions, including:
Click Chemistry:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Typically requires a copper(I) catalyst and can be performed at room temperature.
Substitution Reactions: May involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it useful for bioconjugation and material science applications. The azido group is highly reactive and can form covalent bonds with alkyne-functionalized molecules, facilitating the creation of complex structures .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-azidoethoxy)ethoxy]ethanol: A simpler azido-PEG compound used in similar applications.
Azido-PEG2-C2-amine: Another azido-PEG compound with applications in bioconjugation and material science.
Uniqueness
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide is unique due to the presence of the pyrene moiety, which imparts fluorescence properties, making it useful for imaging and tracking applications . Additionally, the extended PEG chain enhances its solubility and biocompatibility .
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1-9H,10-17H2,(H,27,30) |
InChI Key |
YYHWYXUFODUASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


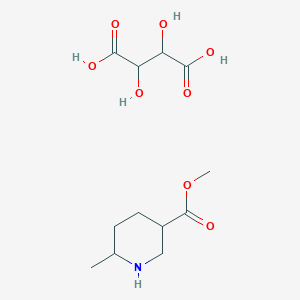
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)

![3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol](/img/structure/B14804735.png)

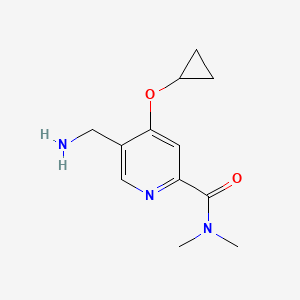
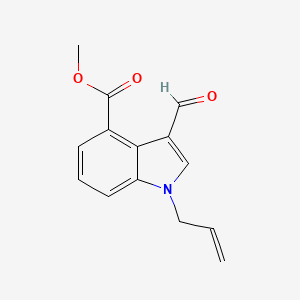
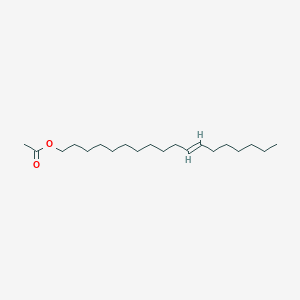
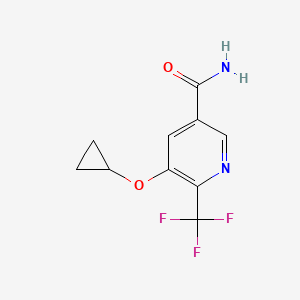
![7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one](/img/structure/B14804765.png)
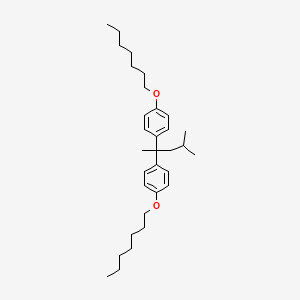
![7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B14804772.png)
![Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804779.png)
